molecular formula C10H16N2O3 B8130441 2-(4-Isopropoxypyrazol-1-yl)-2-methylpropionic acid

2-(4-Isopropoxypyrazol-1-yl)-2-methylpropionic acid

Cat. No.: B8130441
M. Wt: 212.25 g/mol
InChI Key: RHBHOLFDEUFKAZ-UHFFFAOYSA-N
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Description

2-(4-Isopropoxypyrazol-1-yl)-2-methylpropionic acid is a pyrazole derivative with a propionic acid backbone. Its structure features a pyrazole ring substituted with an isopropoxy group at the 4-position and a methyl group at the 2-position of the propionic acid chain.

Properties

IUPAC Name

2-methyl-2-(4-propan-2-yloxypyrazol-1-yl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H16N2O3/c1-7(2)15-8-5-11-12(6-8)10(3,4)9(13)14/h5-7H,1-4H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBHOLFDEUFKAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)OC1=CN(N=C1)C(C)(C)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Isopropoxypyrazol-1-yl)-2-methylpropionic acid typically involves the reaction of 4-isopropoxypyrazole with 2-methylpropionic acid under specific conditions. The reaction may require the use of catalysts and solvents to facilitate the formation of the desired product. Detailed reaction conditions, such as temperature, pressure, and reaction time, are crucial for optimizing the yield and purity of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and high throughput, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

2-(4-Isopropoxypyrazol-1-yl)-2-methylpropionic acid can undergo several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidation products.

    Reduction: Reduction reactions can modify the functional groups present in the compound.

    Substitution: The pyrazole ring and the isopropoxy group can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, play a significant role in determining the outcome of these reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2-(4-Isopropoxypyrazol-1-yl)-2-methylpropionic acid has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It may serve as a probe for investigating biological pathways and interactions.

    Industry: Used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-Isopropoxypyrazol-1-yl)-2-methylpropionic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing various biochemical pathways. Detailed studies on its binding affinity and specificity are essential for understanding its effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The table below compares 2-(4-Isopropoxypyrazol-1-yl)-2-methylpropionic acid with compounds sharing its core pyrazole-propionic acid motif, focusing on substituent variations and reported properties:

Compound Name Substituent (Pyrazole 4-position) Molecular Formula Key Properties/Applications Evidence Source
This compound Isopropoxy (-OCH(CH₃)₂) C₁₀H₁₆N₂O₃ Not explicitly reported; inferred bioactivity from analogs -
2-(4-Allyloxypyrazol-1-yl)-2-methylpropionic acid Allyloxy (-OCH₂CHCH₂) C₁₀H₁₄N₂O₃ Agrochemical intermediate (herbicide precursor)
2-(4-Bromo-3-methylpyrazol-1-yl)propanoic acid Bromo (-Br), Methyl (-CH₃) C₇H₉BrN₂O₂ Industrial chemical; requires stringent safety handling
2-(4-Methyl-1H-pyrazol-1-yl)propanoic acid Methyl (-CH₃) C₇H₁₀N₂O₂ Pharmaceutical intermediate (95% purity)
2-[4.5-Bis-(4-chlorophenyl)-1-phenyl-imidazol-2-yl mercapto]-2-methylpropionic acid Chlorophenyl, mercapto (-SH) C₂₄H₁₉Cl₂N₂O₂S Anti-inflammatory, lipid-lowering activity
Key Observations:

Bromo and methyl substituents () introduce steric and electronic effects, which could alter reactivity or binding interactions .

Biological Activity :

  • Imidazole-thiol analogs () exhibit dual anti-inflammatory and lipid-lowering effects, suggesting that pyrazole derivatives with acidic moieties (e.g., propionic acid) may target similar pathways .
  • The absence of a thiol or ester group in the target compound may reduce toxicity compared to halogenated analogs (e.g., bromo-substituted compound in ) .

Applications :

  • Pyrazole-propionic acid derivatives are prevalent in agrochemicals (e.g., herbicides like fluazifop and haloxyfop in ) and pharmaceuticals (e.g., antihistamines in ), indicating versatility in design .

Research Findings and Implications

Physicochemical Properties

  • Solubility : The propionic acid moiety enhances water solubility, critical for bioavailability in drug design.

Pharmacological Potential

  • Safety Profile : The absence of reactive groups (e.g., thiols or halogens) may reduce off-target effects compared to analogs in and .

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